3,6-Difluoro-2-methylbenzyl bromide
Overview
Description
3,6-Difluoro-2-methylbenzyl bromide is a colorless liquid with the molecular formula C8H7BrF2 and a molecular weight of 221.04 g/mol. This compound is widely used in various scientific experiments due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,6-Difluoro-2-methylbenzyl bromide involves the bromination of 3,6-Difluoro-2-methyltoluene. This reaction typically uses hydrobromic acid and hydrogen peroxide as reagents under lighting conditions. The reaction mixture is then washed with a saturated sodium sulfite solution and water, dried with anhydrous sodium sulfate, and purified using silica gel column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3,6-Difluoro-2-methylbenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form 3,6-Difluoro-2-methylbenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: 3,6-Difluoro-2-methylphenol, 3,6-Difluoro-2-methylbenzonitrile, or 3,6-Difluoro-2-methylbenzylamine.
Oxidation: 3,6-Difluoro-2-methylbenzoic acid or 3,6-Difluoro-2-methylbenzaldehyde.
Reduction: 3,6-Difluoro-2-methylbenzyl alcohol.
Scientific Research Applications
3,6-Difluoro-2-methylbenzyl bromide is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,6-Difluoro-2-methylbenzyl bromide involves its reactivity as an electrophile. The bromine atom is highly reactive and can be displaced by nucleophiles, leading to the formation of various substituted products. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-3-methylbenzyl bromide
- 2-Chloro-6-fluoro-3-methylbenzyl bromide
- 3-Methylbenzyl bromide
- 4-Methylbenzyl bromide
- 2-Methylbenzyl bromide
Uniqueness
3,6-Difluoro-2-methylbenzyl bromide is unique due to the presence of two fluorine atoms at the 3 and 6 positions, which significantly influence its chemical reactivity and stability. The fluorine atoms increase the electron-withdrawing effect, making the compound more reactive towards nucleophiles compared to its non-fluorinated counterparts .
Biological Activity
3,6-Difluoro-2-methylbenzyl bromide is a fluorinated aromatic compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1803825-88-8
- Molecular Formula : C9H8BrF2
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances lipophilicity and metabolic stability, potentially increasing binding affinity to target proteins.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxic effects against breast cancer (MCF7) and lung cancer (A549) cell lines.
- Antimicrobial Properties : Some derivatives of benzyl bromides have been evaluated for their antimicrobial activity, showing effectiveness against various bacterial strains.
- Neurological Effects : Compounds similar to this compound have been investigated for their potential to modulate neurotransmitter systems, particularly in the context of cognitive enhancement and neuroprotection.
Case Studies
Comparative Analysis
Comparative studies with other halogenated benzyl compounds have shown varying degrees of biological activity based on the position and nature of substituents on the aromatic ring:
Compound | Activity Type | IC50 (µM) |
---|---|---|
4-Fluorobenzyl bromide | Anticancer | 15.5 ± 1.0 |
3-Bromobenzyl chloride | Antimicrobial | 12.0 ± 0.5 |
3,5-Difluorobenzyl bromide | Neuroprotective | 9.8 ± 0.7 |
Properties
IUPAC Name |
2-(bromomethyl)-1,4-difluoro-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5-6(4-9)8(11)3-2-7(5)10/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKXRCCPCBCWGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1CBr)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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